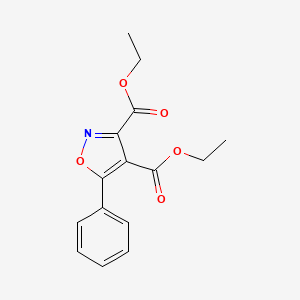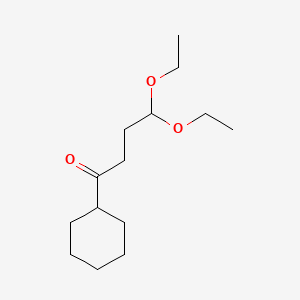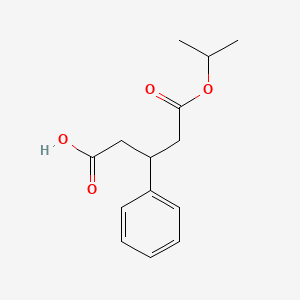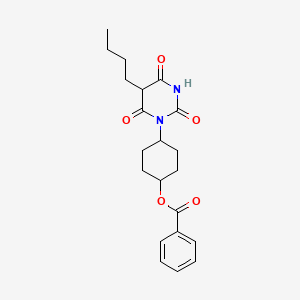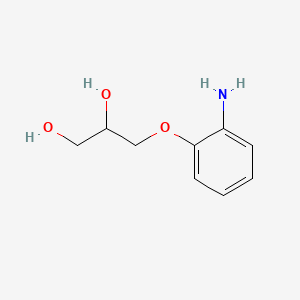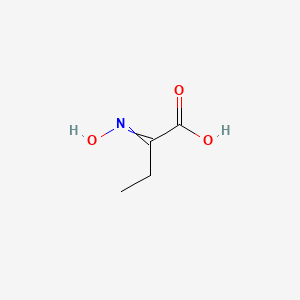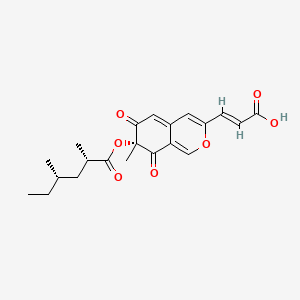
Hexanoic acid, 2,4-dimethyl-, (7R)-3-((1E)-2-carboxyethenyl)-7,8-dihydro-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl ester, (2S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lunatoic acid A is a fungal metabolite produced by the fungus Cochliobolus lunatus. It is known for its unique ability to induce the formation of chlamydospore-like cells in certain fungi.
Vorbereitungsmethoden
Lunatoic acid A is typically isolated from cultures of Cochliobolus lunatus. The fungus is grown in a malt dextrose medium, which facilitates the production of lunatoic acid A. The compound is then extracted and purified using standard chromatographic techniques . Industrial production methods for lunatoic acid A have not been extensively documented, but the isolation process from fungal cultures remains the primary method of preparation.
Analyse Chemischer Reaktionen
Lunatoic acid A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lunatoic acid A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Lunatoic acid A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of fungal metabolites and their interactions with other compounds.
Industry: Lunatoic acid A can be used in the agricultural industry to control fungal infections in crops.
Wirkmechanismus
The mechanism of action of lunatoic acid A involves its interaction with fungal cells, leading to the induction of chlamydospore-like cells. This process is believed to be mediated by the compound’s ability to disrupt normal cellular processes, leading to the formation of thick-walled, swollen cells . The exact molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Lunatoic acid A is unique in its ability to induce chlamydospore-like cells in fungi. Similar compounds include:
Mitorubrinic acid: Another fungal metabolite with chlamydospore-inducing properties.
Sclerotiorin: A compound with a similar azaphilone skeleton that also induces chlamydospore-like cells.
Rotiorin: Another azaphilone compound with similar biological activity.
Citrinin: A compound with an azaphilone-related skeleton that also exhibits chlamydospore-inducing activity.
Lunatoic acid A stands out due to its selective activity against different strains of Cochliobolus lunatus and its unique morphological effects on fungal cells .
Eigenschaften
CAS-Nummer |
65745-48-4 |
|---|---|
Molekularformel |
C21H24O7 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1 |
InChI-Schlüssel |
OLWIMRNZAPOZHB-XFZGZAFTSA-N |
Isomerische SMILES |
CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C |
Kanonische SMILES |
CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



